molecular formula C42H40N14Na6O22S6 B14469542 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt CAS No. 67906-33-6

1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt

Cat. No.: B14469542
CAS No.: 67906-33-6
M. Wt: 1423.2 g/mol
InChI Key: CIWXATOWCSNXPR-UHFFFAOYSA-H
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Description

1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups and triazine rings, making it a highly functionalized molecule. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt involves multiple stepsThe final product is obtained by neutralizing the acidic groups with sodium hydroxide to form the hexasodium salt .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the triazine rings. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various nucleophiles. .

Scientific Research Applications

1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt is used in various scientific research applications:

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The sulfonic acid groups can form strong ionic bonds with metal ions, while the triazine rings can participate in nucleophilic substitution reactions. These interactions enable the compound to act as a catalyst or intermediate in various chemical processes .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

67906-33-6

Molecular Formula

C42H40N14Na6O22S6

Molecular Weight

1423.2 g/mol

IUPAC Name

hexasodium;2-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-[4-[2-[4-[[4-[(3-amino-3-oxopropyl)-(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate

InChI

InChI=1S/C42H46N14O22S6.6Na/c43-35(59)11-13-55(15-17-57)41-51-37(49-39(53-41)47-29-21-27(79(61,62)63)7-9-31(29)81(67,68)69)45-25-5-3-23(33(19-25)83(73,74)75)1-2-24-4-6-26(20-34(24)84(76,77)78)46-38-50-40(54-42(52-38)56(16-18-58)14-12-36(44)60)48-30-22-28(80(64,65)66)8-10-32(30)82(70,71)72;;;;;;/h1-10,19-22,57-58H,11-18H2,(H2,43,59)(H2,44,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;;;/q;6*+1/p-6

InChI Key

CIWXATOWCSNXPR-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCC(=O)N)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCC(=O)N)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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